molecular formula C4H4ClN2NaO2S B13189039 Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate

Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate

Cat. No.: B13189039
M. Wt: 202.60 g/mol
InChI Key: QPMZDCCEFXEFII-UHFFFAOYSA-M
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Preparation Methods

Chemical Reactions Analysis

Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom in the pyrazole ring may also contribute to its reactivity and binding affinity to molecular targets .

Biological Activity

Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate is a sodium salt derived from 4-chloro-1-methyl-1H-pyrazole-5-sulfonic acid. This compound features a pyrazole ring, which is notable for its diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₄ClN₂O₂S. The compound contains a chloro group at the 4-position and a methyl group at the 1-position of the pyrazole ring, contributing to its unique reactivity and biological activity.

Research indicates that this compound exhibits potential antiparasitic effects. Similar compounds have been shown to interact with specific biochemical pathways, suggesting that this compound may also target particular enzymes or receptors within biological systems. The exact mechanisms are still under investigation, but initial studies suggest involvement in:

  • Enzyme Inhibition : Potential inhibition of enzymes related to parasitic infections.
  • Receptor Modulation : Possible interaction with cellular receptors that mediate physiological responses.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

Antiparasitic Activity : Preliminary studies suggest that this compound may possess antiparasitic properties similar to other pyrazole derivatives. For instance, compounds with similar structures have demonstrated efficacy against malaria parasites by inhibiting specific ATPases crucial for parasite survival .

Antimicrobial Properties : The compound's structural characteristics may also confer antimicrobial activity. Pyrazole derivatives have been reported to show significant inhibition against various bacterial strains and fungi .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into the potential applications of this compound.

StudyFindings
Selvam et al. (2014) Reported that pyrazole derivatives exhibited anti-inflammatory activity, inhibiting TNF-α and IL-6 at concentrations comparable to standard drugs .
Wei et al. (2022) Demonstrated that pyrazole-based compounds showed significant cytotoxicity against cancer cell lines, indicating potential as anticancer agents .
Recent Advances (2022) Highlighted the role of pyrazole in drug design for targeting cancer and infectious diseases, emphasizing its pharmacological versatility .

Properties

Molecular Formula

C4H4ClN2NaO2S

Molecular Weight

202.60 g/mol

IUPAC Name

sodium;4-chloro-2-methylpyrazole-3-sulfinate

InChI

InChI=1S/C4H5ClN2O2S.Na/c1-7-4(10(8)9)3(5)2-6-7;/h2H,1H3,(H,8,9);/q;+1/p-1

InChI Key

QPMZDCCEFXEFII-UHFFFAOYSA-M

Canonical SMILES

CN1C(=C(C=N1)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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